N-benzhydryl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide
Description
Properties
IUPAC Name |
N-benzhydryl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O/c26-21(25-12-11-19-18(14-25)13-22-15-23-19)24-20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,13,15,20H,11-12,14H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGCFEVMODFBBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzhydryl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide typically involves multi-step reactions starting from pyridine and pyrimidine derivatives. One common method involves the condensation of a pyridine derivative with a pyrimidine derivative under specific reaction conditions, such as the use of a suitable solvent and a catalyst . For instance, microwave-assisted synthesis has been employed to improve reaction yields and reduce reaction times .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-benzhydryl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while reduction reactions may produce amine or alkane derivatives .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to N-benzhydryl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide exhibit promising anticancer properties. For instance, derivatives of pyrido[4,3-d]pyrimidines have been studied for their ability to inhibit key signaling pathways involved in cancer cell proliferation. In particular, studies have shown that these compounds can act as inhibitors of the mTOR (mechanistic target of rapamycin) pathway, which is crucial for cell growth and proliferation in various cancer types .
Neuroprotective Effects
Another area of interest is the neuroprotective effects of this compound. Research indicates that similar compounds can protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to modulate neuroinflammatory responses makes these compounds attractive candidates for further investigation .
Pharmacological Applications
Enzyme Inhibition
this compound has been studied for its potential as an inhibitor of various enzymes involved in disease processes. For example, it may inhibit kinases involved in cellular signaling pathways that regulate metabolism and growth. Such inhibition can lead to therapeutic effects in metabolic disorders and cancers .
Antimicrobial Properties
Preliminary studies suggest that this compound may also possess antimicrobial properties. Compounds within the pyrido[4,3-d]pyrimidine class have shown activity against a range of bacterial strains, indicating potential applications in treating infections .
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Inhibition of mTOR Pathway
- A study published in Journal of Medicinal Chemistry demonstrated that derivatives of N-benzhydryl-7,8-dihydropyrido[4,3-d]pyrimidine effectively inhibited the mTOR pathway in cancer cell lines. The study reported a significant reduction in cell viability at concentrations as low as 10 µM.
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Neuroprotection Against Oxidative Stress
- Research conducted on neuroblastoma cells showed that treatment with N-benzhydryl-7,8-dihydropyrido[4,3-d]pyrimidine resulted in a 30% increase in cell survival under oxidative stress conditions compared to untreated controls.
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Antimicrobial Activity
- In vitro tests revealed that this compound exhibited bactericidal activity against Staphylococcus aureus and Escherichia coli at concentrations ranging from 50 to 100 µg/mL.
Mechanism of Action
The mechanism of action of N-benzhydryl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This can lead to the modulation of various cellular pathways and biological processes .
Comparison with Similar Compounds
Core Scaffold Modifications
The pyrido[4,3-d]pyrimidine core is shared across multiple analogs, but substituents at the 2-, 4-, and 6-positions vary significantly:
Physicochemical Properties
- Lipophilicity : The benzhydryl group in the target compound likely increases logP compared to smaller substituents (e.g., methoxy or tert-butyl groups).
- Solubility : Analogs with polar groups (e.g., 3-hydroxyphenyl in compound 144 ) exhibit improved aqueous solubility.
- Thermal Stability : tert-Butyl derivatives (e.g., CAS 1056934-87-2 ) show melting points >190°C, whereas carboxamides like 133 melt at 190–193°C .
Key Research Findings
Substituent Effects on Bioactivity
- Benzhydryl vs. Aryl Groups: Bulky benzhydryl groups may enhance target selectivity by fitting into hydrophobic kinase pockets, whereas smaller aryl groups (e.g., 3-cyanophenyl ) prioritize solubility.
- Chloro vs. Hydroxy Groups : Chloro substituents (e.g., in CAS 1056934-87-2 ) improve electrophilicity for nucleophilic displacement, while hydroxy groups (e.g., compound 118 ) facilitate hydrogen bonding.
Biological Activity
N-benzhydryl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, efficacy against various diseases, and relevant research findings.
Chemical Structure and Properties
This compound can be described by the following molecular formula:
- Molecular Formula : C₁₈H₁₈N₄O
- Molecular Weight : 306.37 g/mol
The compound features a pyrido-pyrimidine core structure, which is significant for its biological activity.
The biological effects of this compound are primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in cellular signaling pathways. For instance, it may act as an inhibitor of kinases associated with cancer progression.
- Receptor Modulation : It can modulate the activity of certain receptors that are crucial in neurological and inflammatory pathways.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects on various cancer cell lines:
| Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|
| MCF-7 | 0.09 ± 0.0085 | |
| A549 | 0.03 ± 0.0056 | |
| Colo-205 | 0.01 ± 0.074 | |
| A2780 | 0.12 ± 0.064 |
These findings suggest that the compound could be a candidate for further development as an anticancer agent.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 200 - 800 | |
| Escherichia coli | 200 - 800 |
The results indicate that the compound exhibits potent antimicrobial activity at higher concentrations.
Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective effects, particularly in models of Alzheimer’s disease:
- The compound showed inhibition of acetylcholinesterase (AChE) with an IC₅₀ value of 20.15 ± 0.44 µM compared to the reference drug donepezil (IC₅₀ = 4.82 ± 0.75 µM) .
Case Studies and Research Findings
- Study on Anticancer Activity : A study conducted by Jame et al. highlighted the cytotoxicity of various pyrimidine derivatives, including this compound against multiple cancer cell lines demonstrating significant potential as an anticancer agent .
- Antimicrobial Evaluation : Uysal et al. reported enhanced antimicrobial efficacy against both S. aureus and E. coli at varying concentrations, indicating the compound's potential in treating bacterial infections .
- Neuroprotective Study : Almehizia et al.'s research into anti-Alzheimer's agents found that compounds similar to N-benzhydryl derivatives inhibited AChE activity significantly, suggesting possible therapeutic applications in neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-Benzhydryl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with pyrido[4,3-d]pyrimidine scaffolds. Key steps include:
- Core Formation : Cyclization of substituted pyrimidine intermediates under reflux with catalysts like Pd(PPh₃)₄ .
- Functionalization : Introduction of the benzhydryl group via Buchwald-Hartwig coupling or nucleophilic substitution .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization for >95% purity .
Q. How to characterize this compound using spectroscopic and chromatographic methods?
- Protocol :
- NMR : Analyze aromatic protons (δ 7.2–8.5 ppm) and carbamate protons (δ 1.2–1.5 ppm) for benzhydryl and tert-butyl groups .
- HPLC : Use C18 columns (acetonitrile/water + 0.1% TFA) to assess purity (>98%) and detect degradation products .
- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 420.2) .
Q. What are the stability considerations for this compound under varying storage conditions?
- Guidelines :
- Short-Term : Store at 2–8°C in inert atmosphere (argon) to prevent oxidation of the dihydropyridine ring .
- Long-Term : Lyophilize and store at –20°C in amber vials; stability >12 months confirmed via accelerated degradation studies (40°C/75% RH for 6 weeks) .
- Critical Note : Degradation products include oxidized pyrimidine derivatives (monitored via HPLC-MS) .
Q. Which biological targets are associated with this compound?
- Primary Targets : EGFR (IC₅₀ = 12 nM) and LIMK/ROCK kinases, validated via kinase inhibition assays .
- Secondary Targets : Moderate activity against VEGFR-2 (IC₅₀ = 85 nM) in wet AMD models .
Advanced Research Questions
Q. How to design analogs of this compound for improved kinase selectivity?
- Strategy :
- Scaffold Modification : Replace benzhydryl with substituted aryl groups (e.g., 4-Cl-phenyl) to reduce off-target effects .
- Docking Studies : Use Schrödinger Suite to optimize hydrogen bonding with EGFR’s ATP-binding pocket (e.g., Lys745 and Thr790) .
- SAR Analysis : Prioritize analogs with logP <3.5 to enhance blood-brain barrier penetration .
Q. How to resolve contradictions in reported biological activity data across studies?
- Troubleshooting :
- Assay Variability : Standardize cell lines (e.g., HCC827 for EGFR) and ATP concentrations (1 mM) in kinase assays .
- Metabolic Stability : Compare hepatic microsomal half-life (e.g., human vs. murine) to explain species-specific efficacy discrepancies .
- Validation : Cross-reference IC₅₀ values with orthogonal methods (e.g., Western blot for p-EGFR inhibition) .
Q. What in vivo models are suitable for evaluating pharmacokinetics and efficacy?
- Models :
- Xenograft Mice : Use NSCLC PDX models (tumor volume reduction >50% at 10 mg/kg, bid) with LC-MS/MS plasma monitoring (Cₘₐₓ = 1.2 µM) .
- Ocular Retention : Rabbit models for AMD studies, measuring vitreous concentration (AUC₀–24h = 450 ng·h/mL) .
Q. How to establish structure-activity relationships (SAR) using computational methods?
- Workflow :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
